molecular formula C9H12OS B15315543 (1-(Thiophen-3-yl)cyclobutyl)methanol

(1-(Thiophen-3-yl)cyclobutyl)methanol

Cat. No.: B15315543
M. Wt: 168.26 g/mol
InChI Key: MHAPVMDUEPZFEK-UHFFFAOYSA-N
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Description

(1-(Thiophen-3-yl)cyclobutyl)methanol: is an organic compound featuring a cyclobutyl ring substituted with a thiophene ring at the 3-position and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Thiophen-3-yl)cyclobutyl)methanol typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving suitable precursors.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a substitution reaction, where a thiophene derivative reacts with the cyclobutyl precursor.

    Addition of the Methanol Group: The final step involves the addition of a methanol group to the cyclobutyl ring, typically through a hydroxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

(1-(Thiophen-3-yl)cyclobutyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Various alcohol derivatives.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

(1-(Thiophen-3-yl)cyclobutyl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1-(Thiophen-3-yl)cyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • (1-(Thiophen-2-yl)cyclobutyl)methanol
  • (1-(Furan-3-yl)cyclobutyl)methanol
  • (1-(Pyridin-3-yl)cyclobutyl)methanol

Uniqueness

(1-(Thiophen-3-yl)cyclobutyl)methanol is unique due to the specific positioning of the thiophene ring and the methanol group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

(1-thiophen-3-ylcyclobutyl)methanol

InChI

InChI=1S/C9H12OS/c10-7-9(3-1-4-9)8-2-5-11-6-8/h2,5-6,10H,1,3-4,7H2

InChI Key

MHAPVMDUEPZFEK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CO)C2=CSC=C2

Origin of Product

United States

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